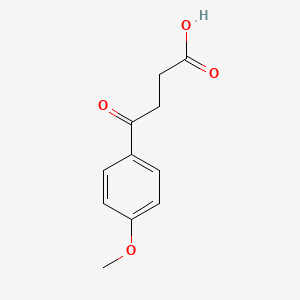

3-(4-Methoxybenzoyl)propionic acid

Description

The exact mass of the compound 3-(4-Methoxybenzoyl)propionic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.09 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12472. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Methoxybenzoyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxybenzoyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTDIBZSUZNVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185432 | |

| Record name | 3-(4-Methoxybenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3153-44-4 | |

| Record name | 4-Methoxy-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxybenzoyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3153-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxybenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxybenzoyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-Methoxybenzoyl)propionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN7GHW7M6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxybenzoyl)propionic Acid (CAS: 3153-44-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxybenzoyl)propionic acid, with the CAS number 3153-44-4, is a ketoacid that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a methoxy-substituted benzene ring attached to a propionic acid chain via a carbonyl group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known and potential applications in pharmaceutical research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of 3-(4-Methoxybenzoyl)propionic acid are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3153-44-4 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Appearance | White to cream or pale brown crystalline powder | [3] |

| Melting Point | 148-150 °C | [1] |

| Boiling Point | 307.4 °C (rough estimate) | [3] |

| Solubility | Almost insoluble in water at room temperature; soluble in organic solvents like ethanol and ether. | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Details | Reference(s) |

| ¹H NMR (90 MHz, DMSO-d₆) | δ (ppm): 12.1 (s, 1H, COOH), 7.97 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.19 (t, 2H, CH₂), 2.56 (t, 2H, CH₂) | [4] |

| Mass Spectrum (EI) | m/z (relative intensity): 208 (M⁺, 16.4), 135 (100.0), 107 (8.0), 92 (5.3), 77 (8.0) | [4] |

| Infrared (IR) Spectrum | Characteristic absorptions for C=O (ketone and carboxylic acid), C-O, O-H, and aromatic C-H bonds are expected. A representative spectrum can be found at the provided reference. | [5] |

Experimental Protocols

Synthesis of 3-(4-Methoxybenzoyl)propionic Acid via Friedel-Crafts Acylation

This protocol describes a common and efficient method for the synthesis of 3-(4-Methoxybenzoyl)propionic acid.

Workflow of the Synthesis:

Caption: Synthesis workflow for 3-(4-Methoxybenzoyl)propionic acid.

Materials:

-

Anisole

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or methanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in a suitable solvent like dichloromethane.

-

Addition of Catalyst: Carefully add anhydrous aluminum chloride to the solution in portions while stirring. The reaction is exothermic.

-

Addition of Anisole: Slowly add anisole to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Slowly quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to yield white to off-white crystals.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be used for the analysis of 3-(4-Methoxybenzoyl)propionic acid.

Table 3: HPLC Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | Typically 10-20 µL |

Applications in Research and Drug Development

Key Synthetic Intermediate

3-(4-Methoxybenzoyl)propionic acid is a crucial intermediate in the synthesis of the antidepressant drug Agomelatine . The synthesis of Agomelatine involves the conversion of this ketoacid to the corresponding naphthalene derivative.

Logical Relationship in Agomelatine Synthesis:

Caption: Role as an intermediate for Agomelatine.

Potential as a Scaffold for Biologically Active Molecules

While direct biological activity of 3-(4-Methoxybenzoyl)propionic acid is not extensively documented, its core structure is present in molecules being investigated for various therapeutic applications.

-

Bcl-2 Inhibitors: The benzoylpropionic acid scaffold is found in some compounds designed as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis. Overexpression of Bcl-2 is implicated in the survival of cancer cells, making it an attractive target for cancer therapy.

-

PPAR-γ Agonists: Aryl-propionic acid derivatives have been explored as potential agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, and its agonists are used in the treatment of type 2 diabetes.

Note: At present, there are no published, detailed experimental protocols for the use of 3-(4-Methoxybenzoyl)propionic acid in biological assays for Bcl-2 inhibition or PPAR-γ agonism. The information above is based on research on structurally related compounds.

Safety and Handling

According to available safety data sheets, 3-(4-Methoxybenzoyl)propionic acid is not classified as hazardous under the 2012 OSHA Hazard Communication Standard. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

3-(4-Methoxybenzoyl)propionic acid is a readily synthesizable and versatile chemical intermediate with established importance in the pharmaceutical industry, particularly in the production of Agomelatine. While its direct biological activities are not yet fully explored, its structural motifs suggest potential for its use as a scaffold in the design of novel therapeutic agents targeting pathways involved in cancer and metabolic diseases. This guide provides a solid foundation of its properties and synthesis for researchers and developers working with this compound.

References

- 1. 3-(4-Methoxybenzoyl)propionic acid 97 3153-44-4 [sigmaaldrich.com]

- 2. htsbiopharma.com [htsbiopharma.com]

- 3. 3-(4-methoxybenzoyl)propionic acid 3153-44-4 [mingyuanchemical.com]

- 4. 3-(4-METHOXYBENZOYL)PROPIONIC ACID(3153-44-4) 1H NMR spectrum [chemicalbook.com]

- 5. 3-(4-METHOXYBENZOYL)PROPIONIC ACID(3153-44-4) IR2 spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-methoxyphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-methoxyphenyl)-4-oxobutanoic acid. The information herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key property determinations are provided.

Core Physicochemical Properties

4-(4-methoxyphenyl)-4-oxobutanoic acid is a carboxylic acid derivative containing a methoxy-substituted phenyl ring. Its chemical structure dictates its physical and chemical behavior, including its solubility, acidity, and lipophilicity.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-(4-methoxyphenyl)-4-oxobutanoic acid |

| CAS Number | 3153-44-4[1][2] |

| Molecular Formula | C₁₁H₁₂O₄[1][2] |

| SMILES | COC1=CC=C(C=C1)C(=O)CCC(O)=O[1][2] |

| InChIKey | OMTDIBZSUZNVJK-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 208.214 g/mol [1] |

| Melting Point | 148-150 °C[1] |

| Boiling Point | Not available[1] |

| Solubility | Based on structurally similar compounds, it is expected to be slightly soluble in water and soluble in organic solvents such as alcohols, ethers, and benzene.[3] |

| pKa (Predicted) | An estimated value is approximately 4.4-4.6, based on predictions for structurally related compounds like 4-(4-methylphenyl)-4-oxobutanoic acid (predicted pKa 4.57 ± 0.17) and 4-methoxy-4-oxobutanoic acid (predicted pKa 4.42 ± 0.17).[3][4] |

| logP (Predicted) | An estimated value is approximately 1.4, based on the computed XLogP3 for the isomeric 4-(3-methoxyphenyl)-4-oxobutanoic acid.[5] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard procedures and can be adapted based on available laboratory equipment.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dried, powdered 4-(4-methoxyphenyl)-4-oxobutanoic acid is packed into a capillary tube to a height of 1-2 mm. The tube is then sealed at one end if not already.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is the melting point. For a pure compound, this range is typically narrow.

Determination of pKa

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed sample of 4-(4-methoxyphenyl)-4-oxobutanoic acid is dissolved in a suitable solvent (e.g., a water-alcohol mixture if solubility in pure water is low) to a known concentration (e.g., 1 mM). The solution is made acidic by adding a small amount of a strong acid like HCl to a pH of around 1.8-2.0.[6]

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.[6]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[6]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The titration is continued until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[6]

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[7] This can be determined from the titration curve.

Determination of logP

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing its distribution between an organic and an aqueous phase.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol is saturated with water, and water (or a buffer solution, typically at pH 7.4 for logD determination) is saturated with n-octanol to ensure thermodynamic equilibrium.[8]

-

Partitioning: A known amount of 4-(4-methoxyphenyl)-4-oxobutanoic acid is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.[9]

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physicochemical properties of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Caption: Workflow for Melting Point Determination.

Caption: Relationship between Structure and Properties.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 3153-44-4 [matrix-fine-chemicals.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. 4-(3-Methoxyphenyl)-4-oxobutanoic acid | C11H12O4 | CID 2759694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. web.williams.edu [web.williams.edu]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

An In-depth Technical Guide to 4-(4-methoxyphenyl)-4-oxobutanoic acid

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)-4-oxobutanoic acid, a significant intermediate in organic and medicinal chemistry. The document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its applications in research and drug development, tailored for researchers, scientists, and professionals in the field.

Chemical Identity and Structure

4-(4-methoxyphenyl)-4-oxobutanoic acid, commonly known as 3-(4-Methoxybenzoyl)propionic acid, is a keto acid. Its structure features a methoxy-substituted phenyl ring attached to a butyric acid chain via a ketone group.

-

Linear Formula: CH₃OC₆H₄COCH₂CH₂CO₂H[4]

The logical relationship between the compound's various identifiers is illustrated below.

References

- 1. PubChemLite - 3-(4-methoxybenzoyl)propionic acid (C11H12O4) [pubchemlite.lcsb.uni.lu]

- 2. 3-(4-Methoxybenzoyl)propionic acid | 3153-44-4 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. 4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID | CAS 3153-44-4 [matrix-fine-chemicals.com]

- 4. 3-(4-Methoxybenzoyl)propionic acid 97 3153-44-4 [sigmaaldrich.com]

- 5. 3-(4-Methoxybenzoyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. htsbiopharma.com [htsbiopharma.com]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide on the Solubility of 3-(4-Methoxybenzoyl)propionic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(4-Methoxybenzoyl)propionic acid, a key intermediate in the synthesis of various biologically active compounds. Understanding the solubility of this compound in different organic solvents is crucial for its application in organic synthesis, purification, and formulation development. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility studies.

Introduction

3-(4-Methoxybenzoyl)propionic acid, with the chemical formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol , is a white crystalline solid.[1][2][3][4] Its structure, featuring a carboxylic acid group and a methoxybenzoyl moiety, influences its polarity and, consequently, its solubility in various solvents. The compound is noted to be almost insoluble in water at room temperature but is soluble in certain organic solvents like ethanol and ether.[5]

Quantitative Solubility Data

Quantitative solubility data for 3-(4-Methoxybenzoyl)propionic acid in a range of organic solvents is not extensively documented in readily available literature. However, an estimated aqueous solubility value has been reported. The table below summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility | Citation |

| Water | H₂O | Aqueous | 25 | ~6534 mg/L (estimated) | [6] |

| Ethanol | C₂H₅OH | Organic | Room Temperature | Soluble (qualitative) | [5] |

| Ether | (C₂H₅)₂O | Organic | Room Temperature | Soluble (qualitative) | [5] |

It is important to note that the solubility in ethanol and ether is based on qualitative descriptions, and empirical determination is recommended for precise applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 3-(4-Methoxybenzoyl)propionic acid in an organic solvent. This method is reliable and can be adapted for various solvents.[7][8][9]

3.1. Materials and Equipment

-

3-(4-Methoxybenzoyl)propionic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Drying oven

-

Pipettes and other standard laboratory glassware

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(4-Methoxybenzoyl)propionic acid to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation. It is crucial to visually confirm that excess solid remains, indicating a saturated solution.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be well below the melting point of 3-(4-Methoxybenzoyl)propionic acid (148-150 °C).[1][10]

-

Continue drying until a constant weight of the residue (the dissolved solute) is achieved.

-

Cool the vial in a desiccator before weighing to prevent moisture absorption.

-

3.3. Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of filtered solution) x 100

Alternatively, it can be expressed in other units such as mol/L by converting the mass of the residue to moles using the molecular weight of 3-(4-Methoxybenzoyl)propionic acid.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of 3-(4-Methoxybenzoyl)propionic acid.

Caption: Workflow for Solubility Determination of 3-(4-Methoxybenzoyl)propionic Acid.

This comprehensive guide provides foundational knowledge and practical steps for researchers and professionals working with 3-(4-Methoxybenzoyl)propionic acid. While quantitative data in organic solvents remains a gap in the literature, the provided experimental protocol offers a robust method for its determination, enabling more precise control over synthetic and formulation processes.

References

- 1. 3-(4-甲氧基苯甲酰)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. htsbiopharma.com [htsbiopharma.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 3-(4-methoxybenzoyl)propionic acid 3153-44-4 [mingyuanchemical.com]

- 6. 3-(4-methoxybenzoyl) propionic acid, 3153-44-4 [thegoodscentscompany.com]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. 3-(4-METHOXYBENZOYL)PROPIONIC ACID | 3153-44-4 [chemicalbook.com]

Spectroscopic Profile of 3-(4-Methoxybenzoyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Methoxybenzoyl)propionic acid (CAS No: 3153-44-4), a key intermediate in organic synthesis.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for 3-(4-Methoxybenzoyl)propionic acid (C₁₁H₁₂O₄, Molecular Weight: 208.21 g/mol ) are summarized below.[1][2] These data provide a unique spectral fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~6.95 | Doublet | 2H | Ar-H (meta to C=O) |

| ~3.85 | Singlet | 3H | -OCH₃ |

| ~3.30 | Triplet | 2H | -C(=O)CH₂- |

| ~2.80 | Triplet | 2H | -CH₂COOH |

| ~12.0 (variable) | Singlet (broad) | 1H | -COOH |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~198.0 | Ar-C=O |

| ~178.0 | -COOH |

| ~164.0 | Ar-C-OCH₃ |

| ~131.0 | Ar-CH (ortho to C=O) |

| ~129.0 | Ar-C (ipso to C=O) |

| ~114.0 | Ar-CH (meta to C=O) |

| ~56.0 | -OCH₃ |

| ~34.0 | -C(=O)CH₂- |

| ~29.0 | -CH₂COOH |

Infrared (IR) Spectroscopy

The infrared spectrum of 3-(4-Methoxybenzoyl)propionic acid is characterized by the following key absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H | Carboxylic acid, broad stretch |

| ~3000 | C-H | Aromatic and aliphatic stretch |

| ~1710 | C=O | Carboxylic acid, carbonyl stretch |

| ~1680 | C=O | Aryl ketone, carbonyl stretch |

| ~1600, ~1510 | C=C | Aromatic ring stretch |

| ~1260 | C-O | Aryl ether, asymmetric stretch |

| ~1030 | C-O | Aryl ether, symmetric stretch |

Mass Spectrometry (MS)

The predicted mass spectrum of 3-(4-Methoxybenzoyl)propionic acid under electron ionization (EI) would be expected to show the following key ions.

| m/z | Ion |

| 208 | [M]⁺ (Molecular Ion) |

| 191 | [M - OH]⁺ |

| 177 | [M - OCH₃]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 107 | [CH₃OC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-(4-Methoxybenzoyl)propionic acid.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

-

Standard acquisition parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

A wider spectral width (e.g., 240 ppm) is used.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 3-(4-Methoxybenzoyl)propionic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

For direct insertion, the sample is heated to induce volatilization.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for 3-(4-Methoxybenzoyl)propionic acid.

References

A Comprehensive Technical Guide to the Synthesis of 3-(4-Methoxybenzoyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of 3-(4-Methoxybenzoyl)propionic acid, a valuable intermediate in the synthesis of various biologically active heterocyclic compounds. The primary method detailed is the Friedel-Crafts acylation of anisole with succinic anhydride, a robust and widely utilized reaction in organic synthesis.

Reaction Overview

The synthesis of 3-(4-Methoxybenzoyl)propionic acid is achieved through the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction involves the formation of an acylium ion from succinic anhydride and the Lewis acid, which then attacks the electron-rich aromatic ring of anisole. The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.

Experimental Protocol

This section details the experimental procedure for the synthesis of 3-(4-Methoxybenzoyl)propionic acid.

Materials:

-

Anisole

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

Methanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirrer

-

Beakers

-

Buchner funnel and flask

-

Filtration apparatus

-

Apparatus for steam distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine succinic anhydride (2 g, 20 mmol) and anisole (10 ml).

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (6 g, 42 mmol) to the mixture in portions while stirring. The reaction is exothermic and will become hot.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4 hours with continuous stirring.[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess anisole by steam distillation.[1]

-

Purification:

-

Dissolve the resulting solid product in a 5% (w/v) sodium hydroxide solution.[1]

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 3-(4-Methoxybenzoyl)propionic acid.

-

Collect the solid product by filtration and wash it with cold water.[1]

-

-

Crystallization: Recrystallize the crude product from methanol to obtain the purified 3-(4-Methoxybenzoyl)propionic acid.[1]

-

Drying: Dry the purified product. A reported yield for this procedure is 55%.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3-(4-Methoxybenzoyl)propionic acid.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [2][3][4][5][6] |

| Molecular Weight | 208.21 g/mol | [2][3][4][5][6] |

| Melting Point | 148-150 °C | [4][7] |

| Appearance | White powder | [7] |

| Yield | 55% | [1] |

| Purity | ≥98% (by HPLC) | [6] |

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of 3-(4-Methoxybenzoyl)propionic acid.

Caption: Workflow for the synthesis of 3-(4-Methoxybenzoyl)propionic acid.

Signaling Pathway and Logical Relationship

The following diagram illustrates the chemical transformation and the key steps involved in the synthesis.

Caption: Key steps in the Friedel-Crafts acylation of anisole.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-Methoxybenzoyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-METHOXYBENZOYL)PROPIONIC ACID(3153-44-4) IR2 spectrum [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. htsbiopharma.com [htsbiopharma.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 3-(4-methoxybenzoyl)propionic acid 3153-44-4 [mingyuanchemical.com]

A Technical Guide to the Synthesis of 3-(4-Methoxybenzoyl)propionic Acid via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the Friedel-Crafts acylation mechanism for the synthesis of 3-(4-methoxybenzoyl)propionic acid, a key intermediate in the development of various biologically active heterocyclic compounds and pharmaceuticals.[1][2][3] This guide details the reaction mechanism, presents a comprehensive experimental protocol, and summarizes key quantitative data for researchers in organic synthesis and drug discovery.

The Friedel-Crafts Acylation Mechanism

The synthesis of 3-(4-methoxybenzoyl)propionic acid is achieved through the Friedel-Crafts acylation of anisole with succinic anhydride.[1][4] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[5][6] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which is required in stoichiometric amounts.[5]

The mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with succinic anhydride to form a highly electrophilic acylium ion intermediate.[4][6][7] The interaction between the Lewis acid and a carbonyl oxygen of the anhydride facilitates the cleavage of a C-O bond, generating the resonance-stabilized acylium ion.[8][9]

-

Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile and attacks the electrophilic acylium ion.[4][6] The methoxy (-OCH₃) group on the anisole ring is a powerful activating group, donating electron density and directing the incoming electrophile to the ortho and para positions.[10] Due to steric hindrance, the para product, 3-(4-methoxybenzoyl)propionic acid, is predominantly formed.[4][10]

-

Restoration of Aromaticity: The attack results in the formation of a positively charged intermediate known as a sigma complex or arenium ion, which temporarily loses its aromaticity.[6][9] A base, typically AlCl₄⁻ (formed from the catalyst), removes a proton from the carbon atom where the acyl group has attached.[5][6] This deprotonation step restores the aromaticity of the ring.

-

Workup: The resulting ketone product is a moderate Lewis base and forms a complex with the aluminum chloride catalyst.[5] An aqueous workup is required to hydrolyze this complex and liberate the final product, 3-(4-methoxybenzoyl)propionic acid.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocol is based on established literature procedures for the synthesis of 3-(4-methoxybenzoyl)propionic acid.[1][2]

Materials:

-

Succinic anhydride (2.0 g, 20 mmol)

-

Anisole (10 ml, excess)

-

Anhydrous aluminum chloride (6.0 g, 42 mmol)

-

5% (w/v) Sodium hydroxide solution

-

Hydrochloric acid

-

Methanol (for crystallization)

Procedure:

-

A mixture of succinic anhydride (20 mmol) and anhydrous aluminum chloride (42 mmol) is prepared in a reaction vessel.

-

Anisole (10 ml) is added to the mixture, serving as both the reactant and the solvent.

-

The reaction mixture is refluxed for approximately 4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[11]

-

Upon completion, the excess anisole is removed by steam distillation.[2]

-

The resulting solid residue is dissolved in a 5% (w/v) aqueous solution of sodium hydroxide.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with hydrochloric acid, which precipitates the crude 3-(4-methoxybenzoyl)propionic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification is achieved by crystallization from methanol to yield the final product.[2]

The general workflow for this synthesis and purification process is illustrated in the diagram below.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants and the final product.

Table 1: Reactant and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used |

|---|---|---|---|---|

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 20 | 2.0 g |

| Anisole | C₇H₈O | 108.14 | - | 10 mL (excess) |

| Aluminum Chloride | AlCl₃ | 133.34 | 42 | 6.0 g |

| 3-(4-Methoxybenzoyl)propionic acid | C₁₁H₁₂O₄ | 208.21 | - | - |

Table 2: Product Characterization and Yield

| Parameter | Value | Reference |

|---|---|---|

| Yield | 55% | [2] |

| Melting Point | 148-150 °C | |

| 419-420 K (146-147 °C) | [2] | |

| Appearance | White solid | [11] |

| CAS Number | 3153-44-4 | |

Crystallographic Data

Single-crystal X-ray diffraction studies have been conducted on 3-(4-methoxybenzoyl)propionic acid, providing detailed structural information.[1]

Table 3: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0511 (3) |

| b (Å) | 10.0219 (7) |

| c (Å) | 20.0840 (12) |

| β (°) | 90.107 (6) |

| Volume (ų) | 1016.67 (11) |

| Z | 4 |

| R-factor | 0.048 |

Data obtained at a temperature of 150 K.[1]

In the crystal structure, molecules form inversion dimers through intermolecular O-H···O hydrogen bonds, which are further stabilized by C-H···O interactions.[1]

References

- 1. 3-(4-Methoxybenzoyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(4-methoxybenzoyl)propionic acid 3153-44-4 [mingyuanchemical.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. (Solved) - The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer) | Transtutors [transtutors.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. condor.depaul.edu [condor.depaul.edu]

- 11. 3-(4-Methylbenzoyl)propionic acid synthesis - chemicalbook [chemicalbook.com]

The Biological Versatility of Benzoylpropionic Acid Derivatives: A Technical Overview for Drug Discovery Professionals

An in-depth exploration of the anti-inflammatory and anticancer potential of benzoylpropionic acid derivatives, detailing their mechanisms of action, relevant signaling pathways, and quantitative biological data.

Introduction

Benzoylpropionic acid derivatives represent a promising class of small molecules with diverse biological activities. Stemming from the structural backbone of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, these compounds have been the subject of extensive research, revealing their potential as potent anti-inflammatory and anticancer agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of benzoylpropionic acid derivatives, with a focus on their therapeutic applications for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

The anti-inflammatory properties of benzoylpropionic acid derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.

Mechanism of Action: COX-2 Inhibition

Benzoylpropionic acid derivatives act as competitive inhibitors of the COX-2 enzyme, binding to its active site and preventing the synthesis of prostaglandins. This targeted inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable characteristic, as it is associated with a reduced risk of gastrointestinal side effects commonly observed with non-selective NSAIDs.

Signaling Pathway: COX-2 Mediated Inflammation

The following diagram illustrates the central role of COX-2 in the inflammatory signaling cascade and the point of intervention for benzoylpropionic acid derivatives.

Figure 1: COX-2 Inflammatory Pathway Inhibition.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of benzoylpropionic acid derivatives has been quantified in various preclinical models. A key model is the carrageenan-induced paw edema assay in rats, which measures the reduction in paw swelling after administration of the test compound.

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |

| 3-Benzoylpropionic Acid (3BPA) | 0.5 | Significant reduction in cell migration and PGE2 levels | [1] |

| 2-(3-benzoylphenyl)propanohydroxamic acid | Not specified | More potent than ketoprofen | [2] |

| Ketoprofen (Reference) | Not specified | Standard reference | [2] |

Table 1: Anti-inflammatory Activity of Benzoylpropionic Acid Derivatives.

Anticancer Activity

Recent studies have highlighted the potential of benzoylpropionic acid derivatives as anticancer agents. Their mechanism of action in this context is often multifactorial, involving the inhibition of pathways crucial for tumor growth and progression.

Dual Inhibition of COX-2 and Matrix Metalloproteinases (MMPs)

A particularly promising strategy in cancer therapy is the dual inhibition of COX-2 and matrix metalloproteinases (MMPs). COX-2 is frequently overexpressed in various cancers and contributes to tumor growth, angiogenesis, and metastasis. MMPs, a family of zinc-dependent endopeptidases, are key players in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.

Hydroxamic acid derivatives of benzoylpropionic acids, such as 2-(3-benzoylphenyl)propanohydroxamic acid, have been designed as dual inhibitors. The hydroxamic acid moiety acts as a zinc-chelating group, enabling the inhibition of MMPs, while the core benzoylpropionic acid structure retains its COX-2 inhibitory activity.

Signaling Pathway: Dual COX-2/MMP Inhibition in Cancer

The following diagram depicts the synergistic effect of inhibiting both COX-2 and MMPs in the tumor microenvironment.

Figure 2: Dual Inhibition of COX-2 and MMPs in Cancer.

In Vitro Anticancer Activity

The anticancer potential of benzoylpropionic acid derivatives has been evaluated using the National Cancer Institute's (NCI) 60-human tumor cell line screen. This screen provides valuable data on the cytotoxic and cytostatic effects of compounds against a broad panel of cancer cell lines.

| Compound | Cancer Cell Line Subpanel | % Growth Inhibition at 10µM | Reference |

| 2-(3-benzoylphenyl)propanohydroxamic acid | Leukemia | 23% | [2] |

| Renal Cancer | 15% | [2] | |

| CNS Cancer | 14% | [2] | |

| Ovarian Cancer | 13% | [2] | |

| Non-Small Cell Lung Cancer | 12% | [2] | |

| Breast Cancer | 11% | [2] | |

| Melanoma | 9% | [2] | |

| Colon Cancer | 7% | [2] | |

| 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | Leukemia | 15% | [2] |

Table 2: In Vitro Anticancer Activity of 2-(3-benzoylphenyl)propanoic Acid Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activities of benzoylpropionic acid derivatives.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Experimental Workflow: Carrageenan-Induced Paw Edema

Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.

-

Animal Preparation: Male Wistar rats are acclimatized to laboratory conditions.

-

Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups.

-

Drug Administration: Test compounds, standard drug, or vehicle (for the control group) are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the COX enzymes.

Experimental Workflow: In Vitro COX Inhibition Assay

Figure 4: Workflow for In Vitro COX Inhibition Assay.

-

Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared. Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

-

Incubation: The enzymes are pre-incubated with the test compounds or vehicle for a specific period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2) produced is measured using techniques such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine potency and selectivity.

NCI-60 Human Tumor Cell Line Screen

This high-throughput screening platform assesses the antiproliferative activity of compounds against 60 different human cancer cell lines.

Experimental Workflow: NCI-60 Cell Line Screen

Figure 5: Workflow for NCI-60 Anticancer Screen.

-

Cell Culture: The 60 different human cancer cell lines are cultured in 96-well plates.

-

Compound Treatment: The cells are treated with the test compound at five different concentrations.

-

Incubation: The plates are incubated for 48 hours.

-

Cell Staining: The cells are fixed and stained with Sulforhodamine B (SRB), a protein-binding dye.

-

Data Acquisition: The absorbance is measured to determine the cell density.

-

Data Analysis: The data is used to calculate various parameters, including the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[3][4]

Conclusion

Benzoylpropionic acid derivatives have emerged as a versatile scaffold in drug discovery, demonstrating significant potential as both anti-inflammatory and anticancer agents. Their mechanism of action, particularly the dual inhibition of COX-2 and MMPs, presents a compelling strategy for the development of novel therapeutics with improved efficacy and safety profiles. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this promising class of compounds. Further research focusing on optimizing the structure-activity relationship and conducting comprehensive preclinical and clinical evaluations will be crucial in translating the potential of benzoylpropionic acid derivatives into effective therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dctd.cancer.gov [dctd.cancer.gov]

- 4. researchgate.net [researchgate.net]

The Versatility of 3-(4-Methoxybenzoyl)propionic Acid as a Key Intermediate in the Synthesis of Cardiotonic Pyridazinone Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(4-Methoxybenzoyl)propionic acid is a valuable and versatile starting material in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a variety of biologically active heterocyclic compounds.[1][2] This technical guide explores the role of 3-(4-methoxybenzoyl)propionic acid in the synthesis of potent cardiotonic agents, specifically focusing on the 4,5-dihydro-3(2H)-pyridazinone scaffold. This document provides a detailed experimental protocol for the synthesis of these derivatives, presents quantitative pharmacological data, and elucidates the underlying mechanism of action through a detailed signaling pathway diagram. The information presented herein is intended to support researchers and professionals engaged in the discovery and development of novel cardiovascular drugs.

Introduction

3-(4-Methoxybenzoyl)propionic acid, also known as 4-(4-methoxyphenyl)-4-oxobutanoic acid, is a ketoacid with the chemical formula C₁₁H₁₂O₄.[3] Its chemical structure, featuring both a carboxylic acid and a ketone functional group, makes it a highly useful building block for the synthesis of diverse molecular architectures. In particular, it is a precursor for the formation of various five- and six-membered heterocyclic systems that are known to possess a wide range of biological activities.[1][2]

This guide focuses on a critical application of 3-(4-methoxybenzoyl)propionic acid: its use in the synthesis of 4,5-dihydro-3(2H)-pyridazinone derivatives. These compounds have emerged as a promising class of cardiotonic agents, offering potential therapeutic benefits for conditions such as congestive heart failure. Their mechanism of action often involves the selective inhibition of phosphodiesterase III (PDE3), an enzyme crucial in regulating cardiac muscle contractility.[4]

Physicochemical Properties of 3-(4-Methoxybenzoyl)propionic Acid

A comprehensive understanding of the starting material is crucial for successful synthesis. The key physicochemical properties of 3-(4-methoxybenzoyl)propionic acid are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3153-44-4 | [3] |

| Molecular Formula | C₁₁H₁₂O₄ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 148-150 °C | [3] |

| Solubility | Almost insoluble in water at room temperature; soluble in organic solvents like ethanol and ether. | [5] |

Synthesis of 4,5-dihydro-6-(4-methoxyphenyl)-3(2H)-pyridazinone

The synthesis of the pyridazinone ring system from β-aroylpropionic acids is a well-established chemical transformation. The general approach involves the cyclocondensation of the ketoacid with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the stable 4,5-dihydropyridazinone ring.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4,5-dihydro-6-(4-methoxyphenyl)-3(2H)-pyridazinone from 3-(4-methoxybenzoyl)propionic acid. This protocol is based on established methods for the synthesis of similar pyridazinone derivatives.[6][7]

Materials:

-

3-(4-Methoxybenzoyl)propionic acid

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Glacial acetic acid

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of 3-(4-methoxybenzoyl)propionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is prepared in a round-bottom flask.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The cooled solution is poured into ice-cold water with stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield the purified 4,5-dihydro-6-(4-methoxyphenyl)-3(2H)-pyridazinone.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of the target pyridazinone derivative.

References

- 1. jsirjournal.com [jsirjournal.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

An In-depth Technical Guide to 3-(4-Methoxybenzoyl)propionic Acid: Discovery and History

This technical guide provides a comprehensive overview of 3-(4-Methoxybenzoyl)propionic acid, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It covers the historical context of its synthesis, detailed experimental protocols, physicochemical and spectroscopic data, and the fundamental reaction mechanisms.

Introduction

3-(4-Methoxybenzoyl)propionic acid, also known as β-(p-anisoyl)propionic acid, is an aromatic keto acid. Its structure, featuring a methoxy-substituted benzene ring attached to a propionic acid chain via a carbonyl group, makes it a versatile building block in the synthesis of a variety of more complex molecules. It is primarily utilized as an intermediate in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients.[1]

History and Discovery

The synthesis of this particular compound is achieved through the Friedel-Crafts acylation of anisole (methoxybenzene) with succinic anhydride. This specific application of the Friedel-Crafts reaction became a common laboratory and industrial practice for producing substituted benzoylpropionic acids, which are valuable precursors for more complex chemical structures. Early research into the applications of this and similar compounds likely spurred the optimization of its synthesis.

Physicochemical and Spectroscopic Data

The properties of 3-(4-Methoxybenzoyl)propionic acid are well-documented, making it a reliable reagent in various synthetic applications.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [2][3][4] |

| Molecular Weight | 208.21 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 148-150 °C | [2][5] |

| Solubility | Soluble in ethanol, ether, and hot water; sparingly soluble in cold water. | [1] |

| CAS Number | 3153-44-4 | [2][3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-(4-Methoxybenzoyl)propionic acid.

| Spectroscopy | Key Data Points | Reference |

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons, methoxy group protons, and the aliphatic chain protons are observed. | [6] |

| Infrared (IR) (KBr disc) | Characteristic peaks for C=O (ketone and carboxylic acid), C-O (ether), and aromatic C-H bonds are present. | [7] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight is a key feature. |

Synthesis of 3-(4-Methoxybenzoyl)propionic Acid

The primary method for synthesizing 3-(4-Methoxybenzoyl)propionic acid is the Friedel-Crafts acylation of anisole with succinic anhydride, using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution mechanism.

References

- 1. 3-(4-methoxybenzoyl)propionic acid 3153-44-4 [mingyuanchemical.com]

- 2. 3-(4-甲氧基苯甲酰)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. htsbiopharma.com [htsbiopharma.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 3-(4-METHOXYBENZOYL)PROPIONIC ACID | 3153-44-4 [chemicalbook.com]

- 6. 3-(4-METHOXYBENZOYL)PROPIONIC ACID(3153-44-4) 1H NMR [m.chemicalbook.com]

- 7. 3-(4-METHOXYBENZOYL)PROPIONIC ACID(3153-44-4) IR2 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation of Anisole with Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Friedel-Crafts acylation of anisole with succinic anhydride, a key reaction in organic synthesis for the preparation of 4-(4-methoxyphenyl)-4-oxobutanoic acid. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Introduction

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction. It involves the reaction of an aromatic compound, in this case, anisole, with an acylating agent, succinic anhydride, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of anisole.[2][3] The methoxy group of anisole is an activating group, directing the substitution primarily to the para position.[4] The resulting keto-acid is a versatile precursor for the synthesis of more complex molecules.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with succinic anhydride, offering a comparative overview.

| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 |

| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 |

| Anisole | AlCl₃ | Dichlorobenzene | Not specified | Not specified | High selectivity |

| Ethylbenzene | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 |

| o-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 90 |

| m-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 94 |

| p-Xylene | AlCl₃ | None (Solvent-free) | 10 min | Room Temp. | Not specified |

Experimental Protocol

This protocol details the synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Materials:

-

Anisole

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichlorobenzene (or another suitable solvent like nitrobenzene or carbon disulfide)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

5% aqueous sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

-

Reagent Addition: To the flask, add succinic anhydride (1.0 equivalent) and dichlorobenzene as the solvent. Begin stirring the mixture.

-

Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.0-2.2 equivalents) to the stirred suspension. The addition is exothermic and will likely cause the evolution of HCl gas.[1]

-

Addition of Anisole: Once the catalyst has been added, slowly add anisole (1.0 equivalent) dropwise from the dropping funnel. Control the rate of addition to maintain a manageable reaction temperature.

-

Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture under reflux for an appropriate amount of time (typically 30 minutes to a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up - Quenching: After the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or another suitable organic solvent.[6]

-

Washing: Combine the organic layers and wash sequentially with water, 5% aqueous NaOH solution, and finally with a saturated NaCl solution.[4] The NaOH wash helps to remove any unreacted succinic acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6] Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid as a solid.

Safety Precautions:

-

Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it with extreme care in a fume hood and avoid contact with skin and moisture.[1]

-

The reaction is exothermic, especially during the addition of aluminum chloride and the quenching step. Ensure adequate cooling is available.[7]

-

Organic solvents like dichlorobenzene and dichloromethane are hazardous. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Workflow

Caption: Experimental workflow for the Friedel-Crafts acylation of anisole.

Reaction Mechanism

Caption: Mechanism of the Friedel-Crafts acylation of anisole.

References

- 1. benchchem.com [benchchem.com]

- 2. (Solved) - The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer) | Transtutors [transtutors.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. condor.depaul.edu [condor.depaul.edu]

- 5. websites.umich.edu [websites.umich.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for the Laboratory Synthesis of 3-(4-Methoxybenzoyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxybenzoyl)propionic acid is a valuable intermediate in organic and medicinal chemistry. It serves as a precursor for the synthesis of various heterocyclic compounds and biologically active molecules. The most common and efficient laboratory-scale synthesis of this compound is achieved through the Friedel-Crafts acylation of anisole with succinic anhydride, utilizing a Lewis acid catalyst, typically anhydrous aluminum chloride. This reaction proceeds via electrophilic aromatic substitution, where the acylium ion generated from succinic anhydride and aluminum chloride attacks the electron-rich aromatic ring of anisole, predominantly at the para position due to the ortho-, para-directing effect of the methoxy group.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-(4-Methoxybenzoyl)propionic acid via Friedel-Crafts acylation.

| Parameter | Value | Reference |

| Reactants | ||

| Succinic Anhydride | 2.0 g (20 mmol) | [1] |

| Anisole | 10 mL | [1] |

| Anhydrous Aluminum Chloride | 6.0 g (42 mmol) | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Reaction Time | 4 hours | [1] |

| Product Information | ||

| Product Name | 3-(4-Methoxybenzoyl)propionic acid | |

| Molecular Formula | C₁₁H₁₂O₄ | |

| Molecular Weight | 208.21 g/mol | |

| Appearance | White crystalline powder/solid | |

| Melting Point | 148-150 °C | |

| 146-147 °C (419-420 K) | [1] | |

| Yield | ||

| Reported Yield | 55% (after crystallization) | [1] |

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of 3-(4-Methoxybenzoyl)propionic acid in a laboratory setting.

Materials:

-

Succinic anhydride

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Methanol

-

Ice

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Apparatus for steam distillation

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine succinic anhydride (2.0 g, 20 mmol) and anisole (10 mL).[1]

-

Addition of Catalyst: While stirring the mixture, carefully and portion-wise add anhydrous aluminum chloride (6.0 g, 42 mmol). The addition is exothermic and should be done in a fume hood.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 4 hours.[1]

-

Work-up - Removal of Excess Anisole: After the reaction is complete, allow the mixture to cool to room temperature. The excess anisole is removed by steam distillation.[1]

-

Purification:

-

Dissolve the resulting solid product in a 5% (w/v) sodium hydroxide solution.[1]

-

Filter the solution to remove any insoluble impurities.[1]

-

Slowly add concentrated hydrochloric acid to the filtrate with stirring until the solution becomes acidic, which will cause the 3-(4-Methoxybenzoyl)propionic acid to precipitate.[1]

-

-

Isolation and Drying:

-

Crystallization: For further purification, recrystallize the crude product from methanol to obtain a white, crystalline solid.[1] A yield of approximately 55% can be expected after crystallization.[1]

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of 3-(4-Methoxybenzoyl)propionic acid.

References

Application Notes and Protocols for the Purification of 3-(4-Methoxybenzoyl)propionic acid by Recrystallization from Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-(4-Methoxybenzoyl)propionic acid using recrystallization from methanol. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This method is particularly effective for removing small amounts of impurities, yielding a product with high purity, which is critical for applications in research, and drug development. The protocol herein outlines the necessary steps, from solvent selection to the final drying of the purified crystals, and includes data presentation and characterization methods.

Introduction

3-(4-Methoxybenzoyl)propionic acid is a keto acid that serves as an important intermediate in the synthesis of various organic molecules, including pharmaceuticals. The purity of this starting material is paramount to ensure the desired outcome of subsequent chemical reactions and the quality of the final product. Recrystallization is an efficient and cost-effective method for purifying solid compounds. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain dissolved in the mother liquor. Methanol is a suitable solvent for the recrystallization of 3-(4-Methoxybenzoyl)propionic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Methoxybenzoyl)propionic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 148-150 °C | [1] |

| Solubility in Water | Almost insoluble at room temperature | [3] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, and ether | [3] |

Experimental Protocol

This protocol details the step-by-step procedure for the recrystallization of 3-(4-Methoxybenzoyl)propionic acid from methanol.

Materials:

-

Impure 3-(4-Methoxybenzoyl)propionic acid

-

Methanol (reagent grade)

-

Distilled water

-

Boiling chips

Equipment:

-

Erlenmeyer flasks (various sizes)

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Graduated cylinders

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod